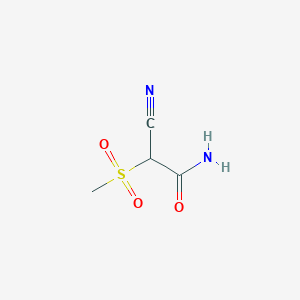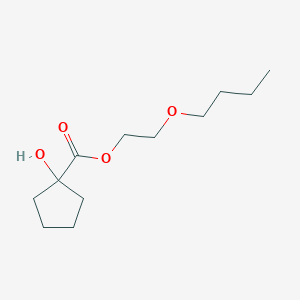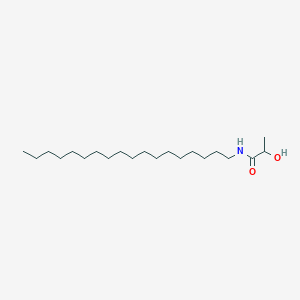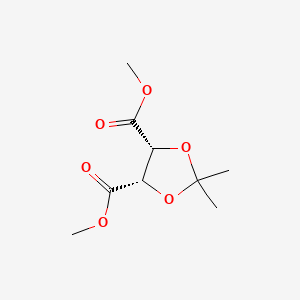
(2,3,5,6-Tetrachloro-4-nitrophenyl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3,5,6-Tetrachloro-4-nitrophenyl) acetate is an organic compound characterized by the presence of four chlorine atoms and a nitro group attached to a phenyl ring, which is further esterified with an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,5,6-Tetrachloro-4-nitrophenyl) acetate typically involves the esterification of (2,3,5,6-Tetrachloro-4-nitrophenol) with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the electron-withdrawing effects of the chlorine and nitro groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield (2,3,5,6-Tetrachloro-4-nitrophenol) and acetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium hydroxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Substitution: Various substituted phenyl derivatives.
Reduction: (2,3,5,6-Tetrachloro-4-aminophenyl) acetate.
Hydrolysis: (2,3,5,6-Tetrachloro-4-nitrophenol) and acetic acid.
Aplicaciones Científicas De Investigación
(2,3,5,6-Tetrachloro-4-nitrophenyl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,3,5,6-Tetrachloro-4-nitrophenyl) acetate involves its interaction with nucleophiles due to the electron-deficient nature of the phenyl ring. The nitro and chlorine groups enhance the compound’s reactivity, making it a useful reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Comparación Con Compuestos Similares
(2,3,5,6-Tetrachloro-4-nitrophenol): Shares the same phenyl ring structure but lacks the acetate ester group.
(2,3,5,6-Tetrachloro-4-aminophenyl) acetate: A reduction product of (2,3,5,6-Tetrachloro-4-nitrophenyl) acetate.
Pentachloropyridine: Another chlorinated aromatic compound with similar reactivity.
Uniqueness: this compound is unique due to the combination of its nitro and acetate groups, which confer distinct chemical properties and reactivity patterns. This makes it a versatile compound for various synthetic and research applications.
Propiedades
Número CAS |
6939-70-4 |
|---|---|
Fórmula molecular |
C8H3Cl4NO4 |
Peso molecular |
318.9 g/mol |
Nombre IUPAC |
(2,3,5,6-tetrachloro-4-nitrophenyl) acetate |
InChI |
InChI=1S/C8H3Cl4NO4/c1-2(14)17-8-5(11)3(9)7(13(15)16)4(10)6(8)12/h1H3 |
Clave InChI |
RIALXPIBDSOWAX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione](/img/structure/B14736144.png)

![(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate](/img/structure/B14736154.png)


![1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene](/img/structure/B14736172.png)


![2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14736193.png)
![2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14736196.png)
![[Ethyl(dimethyl)silyl]methanol](/img/structure/B14736200.png)


